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Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

Cat. No.: B135726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-
Dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and

fine chemicals. The interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is

crucial for its identification, purity assessment, and structural elucidation. This document

presents a comprehensive overview of the expected spectroscopic signatures of 2,5-
Dimethoxybenzaldehyde, supported by detailed experimental protocols and data presented in

a clear, tabular format.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2,5-Dimethoxybenzaldehyde.

Table 1: ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.46 s 1H Aldehyde (-CHO)

7.35 d 1H Ar-H

7.18 dd 1H Ar-H

6.95 d 1H Ar-H

3.88 s 3H Methoxy (-OCH₃)

3.82 s 3H Methoxy (-OCH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

189.6 Aldehyde (C=O)

156.8 Ar-C (quaternary)

154.0 Ar-C (quaternary)

124.8 Ar-C (quaternary)

113.8 Ar-CH

110.0 Ar-CH

109.5 Ar-CH

56.2 Methoxy (-OCH₃)

55.9 Methoxy (-OCH₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2940 Medium C-H stretch (alkane)

2830 Medium C-H stretch (aldehyde)

1680 Strong C=O stretch (aldehyde)

1580 Strong C=C stretch (aromatic)

1480 Strong C=C stretch (aromatic)

1280 Strong C-O stretch (aryl ether)

1040 Strong C-O stretch (aryl ether)

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

166 100 [M]⁺ (Molecular Ion)

165 95 [M-H]⁺

137 50 [M-CHO]⁺

122 30 [M-CHO-CH₃]⁺

108 25 [M-2(OCH₃)]⁺

79 40 [C₆H₃O]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2,5-Dimethoxybenzaldehyde is accurately weighed and

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane
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(TMS) as an internal standard.[1][2]

The solution is transferred into a 5 mm NMR tube.[3]

The tube is capped and carefully wiped clean before insertion into the spectrometer.[2]

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used for data

acquisition.[4]

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) are employed. A spectral

width of around 220 ppm is used.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of solid 2,5-Dimethoxybenzaldehyde (approximately 50 mg) is dissolved in

a few drops of a volatile solvent like methylene chloride or acetone.[5]

A drop of this solution is placed on a clean, dry salt plate (e.g., KBr or NaCl).[5]

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[5]

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Procedure: A background spectrum of the clean salt plate is first recorded. The salt plate with

the sample film is then placed in the sample holder, and the spectrum is acquired. The

typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/344%20-%20Appendix%20-%202016.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://research.reading.ac.uk/chemical-analysis-facility/wp-content/uploads/sites/252/2023/01/nmrsamplepreparationpdf-1.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
http://www.modgraph.co.uk/Downloads/Chemical%20shifts%20of%20aromatic%20aldehydes%20and%20ketones.pdf
https://www.benchchem.com/product/b135726?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of 2,5-Dimethoxybenzaldehyde is prepared by dissolving a small amount

of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration

of approximately 1 mg/mL.[6]

This stock solution is further diluted to the low µg/mL or ng/mL range.[6]

Instrumentation and Data Acquisition:

Ionization Method: Electron Impact (EI) is a common method for the analysis of small,

volatile organic molecules like 2,5-Dimethoxybenzaldehyde.[7]

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to

separate the ions based on their mass-to-charge ratio (m/z).

Procedure: The sample is introduced into the ion source, where it is vaporized and ionized.

The resulting ions are then accelerated into the mass analyzer and detected. The mass

spectrum is a plot of the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to elucidate the structure of an organic compound like 2,5-Dimethoxybenzaldehyde.
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Workflow for Spectroscopic Data Interpretation of 2,5-Dimethoxybenzaldehyde

Data Acquisition

Data Analysis

Structural Elucidation

NMR Spectroscopy
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Chemical Shifts (δ)
Integration
Multiplicity

IR Spectroscopy

Functional Group Frequencies (cm⁻¹)

Mass Spectrometry

Molecular Ion Peak (m/z)
Fragmentation Pattern

Establish Connectivity
(from NMR correlations)

Identify Functional Groups
(Aldehyde, Ether, Aromatic Ring)

Determine Molecular Formula
(from MS and NMR)

Propose Final Structure:
2,5-Dimethoxybenzaldehyde

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic data interpretation.

Detailed Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum provides valuable information about the number and types of protons

and their neighboring environments.

Aldehyde Proton (10.46 ppm): The downfield singlet at 10.46 ppm is characteristic of an

aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the
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carbonyl group and its location in the anisotropic field of the C=O bond. The singlet

multiplicity indicates no adjacent protons.

Aromatic Protons (7.35, 7.18, 6.95 ppm): The signals in the aromatic region (6.5-8.0 ppm)

correspond to the three protons on the benzene ring. Their distinct chemical shifts and

coupling patterns (doublet and doublet of doublets) are consistent with a trisubstituted

benzene ring.

Methoxy Protons (3.88, 3.82 ppm): The two sharp singlets at 3.88 and 3.82 ppm, each

integrating to three protons, are assigned to the two methoxy groups. Their slightly different

chemical shifts suggest they are in different chemical environments on the aromatic ring.

¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (189.6 ppm): The signal at 189.6 ppm is characteristic of an aldehyde

carbonyl carbon.

Aromatic Carbons (109.5 - 156.8 ppm): The six signals in the aromatic region confirm the

presence of a substituted benzene ring. The quaternary carbons (those without attached

protons) appear at 156.8, 154.0, and 124.8 ppm, while the carbons bearing protons are

found at 113.8, 110.0, and 109.5 ppm.

Methoxy Carbons (56.2, 55.9 ppm): The two signals in the upfield region at 56.2 and 55.9

ppm are assigned to the carbons of the two methoxy groups.

Infrared (IR) Spectrum
The IR spectrum is used to identify the functional groups present in the molecule.

C=O Stretch (1680 cm⁻¹): A strong absorption at 1680 cm⁻¹ is a clear indication of the

carbonyl (C=O) stretching vibration of the aldehyde group.

C-H Stretches (2940, 2830 cm⁻¹): The bands at 2940 cm⁻¹ are due to the C-H stretching of

the methoxy groups, while the weaker band at 2830 cm⁻¹ is characteristic of the C-H stretch

of an aldehyde.
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C=C Stretches (1580, 1480 cm⁻¹): Strong absorptions in this region are typical for the C=C

stretching vibrations within the aromatic ring.

C-O Stretches (1280, 1040 cm⁻¹): The strong bands at 1280 and 1040 cm⁻¹ correspond to

the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.

Mass Spectrum
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak ([M]⁺, m/z 166): The peak at m/z 166 corresponds to the molecular

weight of 2,5-Dimethoxybenzaldehyde (C₉H₁₀O₃), confirming its molecular formula.[9]

Fragmentation Pattern: The major fragmentation peaks provide further structural information.

The loss of a hydrogen atom gives the peak at m/z 165. The loss of the aldehyde group

(CHO) results in the fragment at m/z 137. Subsequent loss of a methyl group from a

methoxy substituent gives the peak at m/z 122. These fragmentation patterns are consistent

with the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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